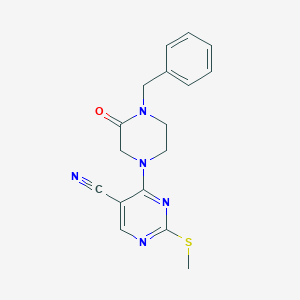![molecular formula C21H29N5O B6438530 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2548986-78-1](/img/structure/B6438530.png)
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (4-MPM) is a synthetic compound that has been used in laboratory experiments for its wide range of properties. It is a cyclic amine that has been found to possess a variety of effects, including anti-inflammatory and anti-bacterial activities. Additionally, 4-MPM has been used as a model compound in scientific research to study the effects of its various chemical and physical properties.
Aplicaciones Científicas De Investigación
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been used in scientific research for its various properties. It has been used as a model compound to study the effects of its chemical and physical properties, such as its solubility and reactivity. Additionally, 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been used in experiments to study its anti-inflammatory and anti-bacterial activities. It has also been used to study the effects of its interaction with various proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is not completely understood. However, it is believed to interact with various proteins and enzymes, which may be responsible for its anti-inflammatory and anti-bacterial activities. Additionally, 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been found to interact with the cell membrane, which may be responsible for its effects on cell signaling and other biochemical processes.
Biochemical and Physiological Effects
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been found to have various biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-bacterial activities, which may be due to its interaction with various proteins and enzymes. Additionally, 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been found to interact with the cell membrane, which may be responsible for its effects on cell signaling and other biochemical processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several advantages for lab experiments. It is a relatively stable compound, which makes it suitable for use in experiments. Additionally, it is soluble in a variety of solvents, which makes it easy to work with. However, 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine also has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in experiments. Additionally, its reactivity can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine research. One potential direction is to further study its anti-inflammatory and anti-bacterial activities, as well as its interaction with various proteins and enzymes. Additionally, further research could be conducted to study the effects of 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine on cell signaling and other biochemical processes. Finally, research could be conducted to explore the potential therapeutic applications of 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine, such as its use as an anti-inflammatory or anti-bacterial agent.
Métodos De Síntesis
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can be synthesized using a variety of methods, including the reaction of 6-methyl-2-pyrimidin-4-amine with 1-phenylethylpiperazine in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in aqueous solution at room temperature. The product is then purified by recrystallization from a suitable solvent, such as ethanol.
Propiedades
IUPAC Name |
4-[6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-17-16-20(25-12-14-27-15-13-25)23-21(22-17)26-10-8-24(9-11-26)18(2)19-6-4-3-5-7-19/h3-7,16,18H,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRWFEVEBTVSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{6-Methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438449.png)

![N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438460.png)
![N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438461.png)
![7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6438469.png)
![N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438476.png)
![4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-fluorobenzonitrile](/img/structure/B6438503.png)
![N,N,6-trimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438511.png)
![N,N,6-trimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438516.png)
![N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6438522.png)
![4-{4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6438534.png)
![4-{2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6438537.png)
![1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438551.png)
![N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6438555.png)